3-(2,3,4,5,6-Pentadeuteriophenoxy)benzaldehyde
3-(2,3,4,5,6-Pentadeuteriophenoxy)benzaldehyde
Brand Name:
Vulcanchem
CAS No.:
1330277-43-4
VCID:
VC0142666
InChI:
InChI=1S/C13H10O2/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-10H/i1D,2D,3D,6D,7D
SMILES:
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=O
Molecular Formula:
C13H10O2
Molecular Weight:
203.25 g/mol
3-(2,3,4,5,6-Pentadeuteriophenoxy)benzaldehyde
CAS No.: 1330277-43-4
Reference Standards
VCID: VC0142666
Molecular Formula: C13H10O2
Molecular Weight: 203.25 g/mol
CAS No. | 1330277-43-4 |
---|---|
Product Name | 3-(2,3,4,5,6-Pentadeuteriophenoxy)benzaldehyde |
Molecular Formula | C13H10O2 |
Molecular Weight | 203.25 g/mol |
IUPAC Name | 3-(2,3,4,5,6-pentadeuteriophenoxy)benzaldehyde |
Standard InChI | InChI=1S/C13H10O2/c14-10-11-5-4-8-13(9-11)15-12-6-2-1-3-7-12/h1-10H/i1D,2D,3D,6D,7D |
Standard InChIKey | MRLGCTNJRREZHZ-FSTBWYLISA-N |
Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])OC2=CC=CC(=C2)C=O)[2H])[2H] |
SMILES | C1=CC=C(C=C1)OC2=CC=CC(=C2)C=O |
Canonical SMILES | C1=CC=C(C=C1)OC2=CC=CC(=C2)C=O |
Synonyms | m-(Phenyloxy)benzaldehyde-d5; m-Phenoxybenzaldehyde-d5; 5-Phenoxybenzaldehyde-d5; |
PubChem Compound | 12547539 |
Last Modified | Nov 11 2021 |
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